1H-Imidazole, 1-(2-methylphenyl)-4-nitro-

Beschreibung

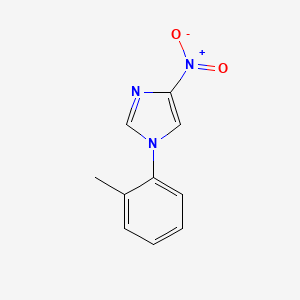

1H-Imidazole, 1-(2-methylphenyl)-4-nitro- is a nitro-substituted imidazole derivative featuring a 2-methylphenyl group at the N1 position and a nitro (-NO₂) group at the C4 position of the imidazole ring. The ortho-methyl substituent on the phenyl ring introduces steric effects, while the nitro group at C4 contributes to electron-withdrawing properties, influencing reactivity and intermolecular interactions .

Eigenschaften

IUPAC Name |

1-(2-methylphenyl)-4-nitroimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2/c1-8-4-2-3-5-9(8)12-6-10(11-7-12)13(14)15/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIQJUXNZDPOIJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C=C(N=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40356659 | |

| Record name | 1H-Imidazole, 1-(2-methylphenyl)-4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40356659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135307-51-6 | |

| Record name | 1H-Imidazole, 1-(2-methylphenyl)-4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40356659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1H-Imidazole, 1-(2-methylphenyl)-4-nitro- can be synthesized through several methods. One common approach involves the condensation of 2-methylphenylamine with glyoxal in the presence of ammonium acetate, followed by nitration using a mixture of concentrated sulfuric acid and nitric acid. The reaction conditions typically require controlled temperatures to ensure the selective nitration at the fourth position of the imidazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through recrystallization or chromatographic techniques.

Analyse Chemischer Reaktionen

Types of Reactions: 1H-Imidazole, 1-(2-methylphenyl)-4-nitro- undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Reduction: The compound can be oxidized to form nitroso derivatives under specific conditions.

Substitution: The imidazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions:

Oxidation: Hydrogen gas, palladium catalyst.

Reduction: Nitric acid, sulfuric acid.

Substitution: Halogenating agents, alkylating agents.

Major Products:

Reduction: 1H-Imidazole, 1-(2-methylphenyl)-4-amino-.

Oxidation: 1H-Imidazole, 1-(2-methylphenyl)-4-nitroso-.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Building Block in Organic Chemistry

1H-Imidazole, 1-(2-methylphenyl)-4-nitro- serves as a vital building block in the synthesis of more complex heterocyclic compounds. Its structure allows for various chemical modifications that can lead to the development of novel compounds with enhanced properties.

Synthetic Routes

The compound can be synthesized through several methods, including:

- Condensation Reactions : Involves the reaction of 2-methylphenylamine with glyoxal in the presence of ammonium acetate.

- Nitration : Utilizes concentrated sulfuric acid and nitric acid to introduce the nitro group at the fourth position of the imidazole ring.

Biological Applications

Antimicrobial Properties

Research has indicated that 1H-Imidazole, 1-(2-methylphenyl)-4-nitro- exhibits potential antimicrobial activity. The mechanism involves disrupting microbial cell membranes due to its structural properties. Studies have demonstrated its effectiveness against various strains of bacteria, including Staphylococcus aureus and Escherichia coli.

| Compound | Target Pathogen | Activity |

|---|---|---|

| 1H-Imidazole, 1-(2-methylphenyl)-4-nitro- | S. aureus | Moderate |

| Related Imidazole Derivatives | E. coli | Significant |

Anti-inflammatory and Anticancer Potential

The compound has been explored for its potential use in developing anti-inflammatory and anticancer drugs. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to therapeutic effects. Research indicates that compounds with similar structures have shown promise in inhibiting cancer cell proliferation.

Industrial Applications

Dyes and Pigments Production

Due to its chromophoric properties, 1H-Imidazole, 1-(2-methylphenyl)-4-nitro- is utilized in the production of dyes and pigments. The compound's ability to form stable colored complexes makes it valuable in various industrial applications.

Case Study 1: Antimicrobial Activity Assessment

A study conducted by Foroumadi et al. evaluated the antibacterial activity of various imidazole derivatives against clinical strains of Helicobacter pylori. The results indicated that compounds similar to 1H-Imidazole, 1-(2-methylphenyl)-4-nitro- inhibited bacterial growth effectively, suggesting potential for therapeutic applications against resistant strains .

Case Study 2: Synthesis and Evaluation of Hybrid Compounds

Research has focused on synthesizing hybrid compounds that incorporate 1H-Imidazole, 1-(2-methylphenyl)-4-nitro-. These hybrids have been assessed for their biological activity against multiple pathogens. The findings revealed enhanced antimicrobial properties compared to traditional imidazoles .

Wirkmechanismus

The mechanism of action of 1H-Imidazole, 1-(2-methylphenyl)-4-nitro- involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The imidazole ring can also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Structural and Substituent Variations

The following table summarizes key structural differences and similarities between 1H-Imidazole, 1-(2-methylphenyl)-4-nitro- and related nitroimidazole derivatives:

| Compound Name | Substituent on Imidazole | Nitro Position | Molecular Weight | Key Features |

|---|---|---|---|---|

| 1H-Imidazole, 1-(2-methylphenyl)-4-nitro- | 2-methylphenyl at N1 | 4 | Not provided | Ortho-methyl on phenyl; nitro at C4 |

| 1-[(4-methylphenyl)methyl]-4-nitro-1H-imidazole | (4-methylphenyl)methyl at N1 | 4 | 217.23 | Benzyl group; para-methyl substituent |

| 1-(4-Chloro-2-nitrophenyl)imidazole (CAS 25373-58-4) | 4-chloro-2-nitrophenyl at N1 | Not specified | 223.62 | Chloro and nitro on phenyl; strong EWG effects |

| 2-Isopropyl-4-nitro-1H-imidazole (RN 13373-32-5) | 2-isopropyl at C2 | 4 | 155.16 | Aliphatic substituent; lower lipophilicity |

Key Observations :

- Electronic Properties : The nitro group at C4 in all compounds enhances electrophilicity, but the electron-donating methyl group in the target compound partially offsets this effect compared to electron-withdrawing groups (e.g., chloro, nitro) in CAS 25373-58-4 .

- Solubility and Melting Points : Aliphatic substituents (e.g., 2-isopropyl in RN 13373-32-5) generally reduce melting points (MP: 182–183°C) compared to aromatic analogs, though data for the target compound are unavailable .

Crystallographic and Spectroscopic Insights

- Hydrogen Bonding : emphasizes the role of hydrogen bonding in nitroimidazole crystal packing. The nitro group in the target compound may participate in such interactions, influencing solid-state stability .

Biologische Aktivität

Overview

1H-Imidazole, 1-(2-methylphenyl)-4-nitro- (CAS No: 135307-51-6) is a heterocyclic compound that features an imidazole ring substituted with a 2-methylphenyl group at the 1-position and a nitro group at the 4-position. This compound is part of a larger class of imidazole derivatives known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties. The unique substitution pattern of this compound may impart distinct chemical and biological properties that are the subject of ongoing research.

The chemical structure of 1H-Imidazole, 1-(2-methylphenyl)-4-nitro- can be represented as follows:

This compound's structure allows it to participate in various chemical reactions, including oxidation and reduction, which can lead to the formation of biologically active derivatives.

The biological activity of imidazole derivatives often involves their interaction with specific molecular targets. For instance, they can inhibit enzymes by binding to their active sites or modulate cellular receptors, thereby affecting signal transduction pathways. The nitro group can also undergo reduction to yield amino derivatives, potentially enhancing the compound's biological efficacy .

Biological Activities

Antimicrobial Activity : Studies have shown that imidazole derivatives exhibit significant antibacterial properties. For example, compounds related to 1H-Imidazole, 1-(2-methylphenyl)-4-nitro- have been tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli, demonstrating promising results .

Antifungal Activity : The antifungal potential of imidazole derivatives has been well-documented. Research indicates that these compounds can inhibit fungal growth through mechanisms similar to their antibacterial action .

Anticancer Properties : Some studies suggest that imidazole derivatives possess anticancer activity. The mechanism may involve the induction of apoptosis in cancer cells or inhibition of tumor growth through interference with cellular signaling pathways .

Case Studies and Research Findings

Q & A

Q. What are the standard synthetic routes for 1H-Imidazole, 1-(2-methylphenyl)-4-nitro-?

Methodological Answer: The synthesis typically involves multi-component reactions or substitution strategies. Key approaches include:

- TDAE (Tetrakis(dimethylamino)ethylene) Methodology : Reacting chloromethyl intermediates (e.g., 4-[4-(chloromethyl)phenyl] precursors) with aromatic carbonyl derivatives under TDAE activation to introduce nitro groups and aryl substituents .

- Multi-Component Cyclization : Combining substituted amines, aldehydes, and nitro sources in a one-pot reaction to form the imidazole core. For example, 2,4,5-tri-substituted imidazoles are synthesized via condensation reactions under acidic or basic conditions .

Q. Table 1: Synthesis Methods and Yields

| Method | Precursor | Yield (%) | Conditions | Reference |

|---|---|---|---|---|

| TDAE Activation | 4-(Chloromethyl)phenyl | 65–78 | Anhydrous DMF, 80°C | |

| Multi-Component Reaction | Aldehyde + Amine + Nitro | 70–85 | AcOH, reflux, 12 h |

Q. How is the compound characterized using spectroscopic and crystallographic methods?

Methodological Answer:

- Spectroscopy :

- NMR : and NMR identify substituent positions (e.g., nitro group at C4, methylphenyl at N1). Chemical shifts for aromatic protons typically appear at δ 7.2–8.1 ppm .

- IR : Nitro group vibrations appear at ~1520 cm (asymmetric) and ~1350 cm (symmetric) .

- Crystallography :

Q. Table 2: Key Crystallographic Data

| Parameter | Value | Reference |

|---|---|---|

| Space Group | P2/c | |

| R-Factor | 0.039 | |

| Hydrogen Bond Length | 1.86–2.10 Å |

Q. What safety protocols are recommended for handling this compound?

Methodological Answer: Based on its Safety Data Sheet (SDS):

- Hazards : Acute oral toxicity (Category 4, H302), skin irritation (Category 2, H315), and respiratory tract irritation (H335) .

- Protocols :

- Use PPE (gloves, lab coat, goggles).

- Work in a fume hood to avoid inhalation.

- Store in airtight containers away from oxidizers .

Advanced Research Questions

Q. How can QSAR models be applied to understand its pharmacological activity?

Methodological Answer:

- CoMSIA Analysis : Comparative Molecular Similarity Indices Analysis (CoMSIA) correlates structural features (e.g., nitro group electrostatics, methylphenyl steric effects) with biological activity (e.g., antiepileptic ED values). Training sets of 34 analogs and test sets of 10 are used for validation .

- Key Descriptors : Hydrophobic interactions at the 4-nitro position and steric bulk from the 2-methylphenyl group enhance receptor binding .

Q. Table 3: CoMSIA Model Parameters

| Descriptor | Contribution (%) | Reference |

|---|---|---|

| Steric | 32 | |

| Electrostatic | 28 | |

| Hydrophobic | 25 |

Q. What challenges arise in crystallographic refinement of this compound?

Methodological Answer:

- Disorder in Nitro Groups : The nitro group’s planar geometry can lead to rotational disorder. Mitigate this by collecting low-temperature data (100 K) and using restraints in SHELXL .

- Twinned Crystals : Common in imidazole derivatives. Employ TWINLAW in SHELXTL to deconvolute overlapping reflections .

Q. How to resolve contradictions in experimental vs. computational data?

Methodological Answer:

- Cross-Validation : Compare XRD bond lengths with DFT-optimized geometries (e.g., B3LYP/6-31G* basis set). Discrepancies >0.05 Å may indicate crystal packing effects .

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., π-π stacking vs. hydrogen bonding) to explain deviations in spectroscopic predictions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.